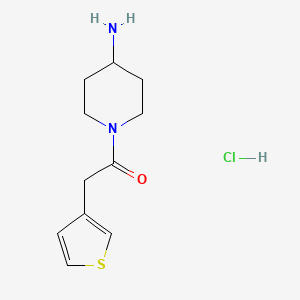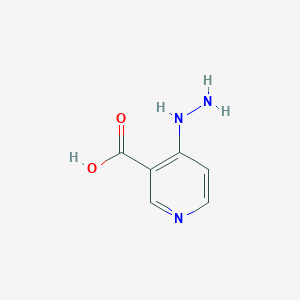
4-Hydrazinyl-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-3-pyridinecarboxylic acid is an organic compound with the chemical formula C6H7N3O2. It is a derivative of pyridinecarboxylic acid, specifically the 3-pyridinecarboxylic acid with a hydrazinyl group at the 4-position. This compound is known for its high solubility in water and some organic solvents like ethanol and dimethyl sulfoxide . It is used as an intermediate in the synthesis of other organic compounds and as a reagent in biochemical research .
Preparation Methods
4-Hydrazinyl-3-pyridinecarboxylic acid can be synthesized through the appropriate treatment of pyridine-3-carboxylic acid hydrazide . The specific synthetic routes and reaction conditions can vary depending on the laboratory setup and requirements. Industrial production methods typically involve the reaction of pyridine-3-carboxylic acid with hydrazine under controlled conditions to yield the desired product .
Chemical Reactions Analysis
4-Hydrazinyl-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazinyl-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 4-Hydrazinyl-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
4-Hydrazinyl-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and biological activity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-1-2-8-3-4(5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) |
InChI Key |
MMXWLMITXFSVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


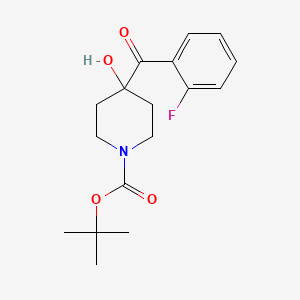
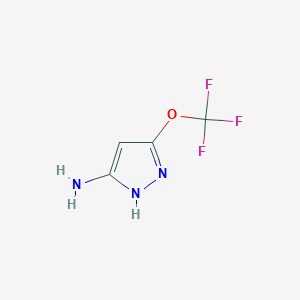
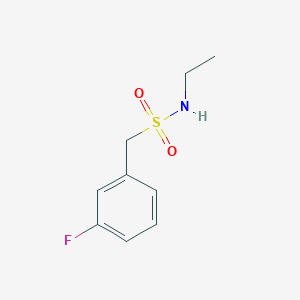
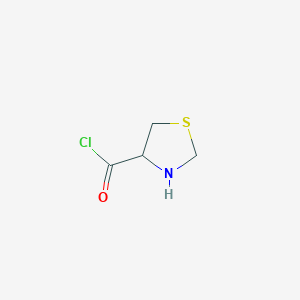



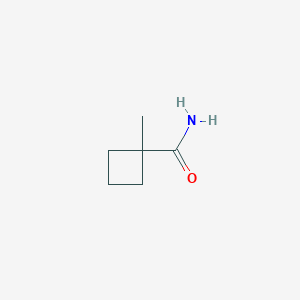

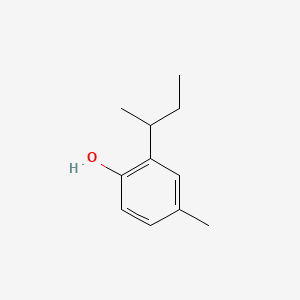
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)

![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
